molecular formula C12H12N2O2S B13517320 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid CAS No. 436094-61-0

4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid

Katalognummer: B13517320
CAS-Nummer: 436094-61-0
Molekulargewicht: 248.30 g/mol
InChI-Schlüssel: UXDRWYOMMXQNLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring through cyclization reactions. One common method includes the reaction of 2-aminothiazole with appropriate carboxylic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-aminothiazole
  • 4-methylthiazole
  • 2-[(2-methylphenyl)amino]thiazole

Uniqueness

What sets 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the carboxylic acid group and the methylphenylamino substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Eigenschaften

CAS-Nummer

436094-61-0

Molekularformel

C12H12N2O2S

Molekulargewicht

248.30 g/mol

IUPAC-Name

4-methyl-2-(2-methylanilino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)14-12-13-8(2)10(17-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI-Schlüssel

UXDRWYOMMXQNLQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC2=NC(=C(S2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.